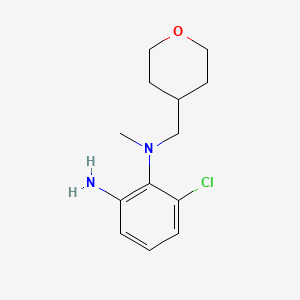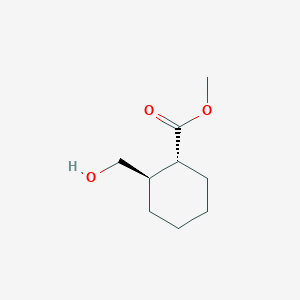
Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate
Vue d'ensemble
Description
“Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate” is a chiral compound . Its CAS Number is 71550-80-6 and its molecular weight is 172.22 .
Molecular Structure Analysis
The IUPAC Name for this compound is methyl (1R,2R)-2-(hydroxymethyl)cyclohexanecarboxylate . The InChI Code is 1S/C9H16O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 172.22 . It should be stored at a temperature of 28 C .Applications De Recherche Scientifique
Chemical Synthesis and Biological Evaluation
In the realm of organic synthesis and biological evaluation, the derivative of methyl trans-2-hydroxymethylcyclohexane-1-carboxylate has been used as a precursor in the synthesis of various compounds. For instance, cyclopropane derivatives have been synthesized and evaluated for their biological activities, such as enzyme inhibition in cytosolic carbonic anhydrase and acetylcholinesterase, both crucial in various neurological diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Organic Synthesis and Compound Formation
The compound has also played a role in the synthesis and study of cyclohexane derivatives, contributing to the understanding of chemical structures, isomer formations, and mass spectrometry profiles (Bekkum et al., 2010). Moreover, its involvement in solvent-free synthesis methodologies has demonstrated its utility in creating salen ligands and metal complexes, further expanding its application in organic synthesis and catalysis (Cívicos et al., 2017).
Luminescence and Pharmaceutical Research
In the context of luminescence studies, derivatives of methyl trans-2-hydroxymethylcyclohexane-1-carboxylate have been synthesized and their spectral luminescence properties investigated, providing insights into their potential applications in materials science and pharmaceuticals (Kozlov et al., 2010).
Catalysis and Material Science
The compound's derivatives have also been explored in the realm of organometallic chemistry for the creation of functionalized carbene ligands and their metal complexes, indicating potential applications in catalysis and material science (Glas, 2001).
Natural Products Synthesis
Furthermore, methyl trans-2-hydroxymethylcyclohexane-1-carboxylate derivatives have been used in the synthesis of natural products, highlighting their role in the creation of biologically active compounds and their potential pharmaceutical applications (Raw & Jang, 2000).
Safety And Hazards
Propriétés
IUPAC Name |
methyl (1R,2R)-2-(hydroxymethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNXMMWIDJRYAG-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53471039 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



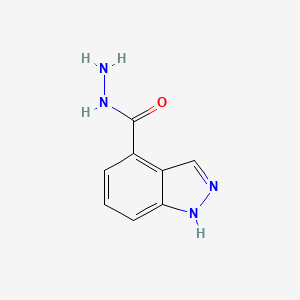
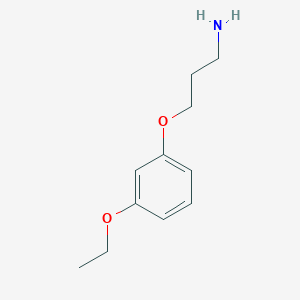
![2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine](/img/structure/B1395835.png)
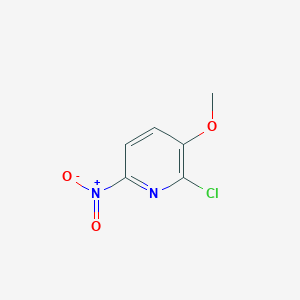
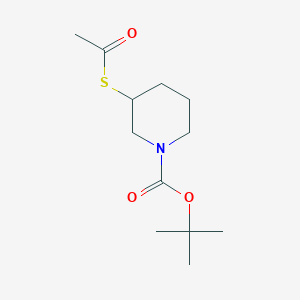

![Methyl(([5-(3-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1395843.png)

![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)
![7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1395846.png)

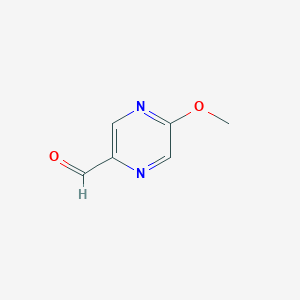
![{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1395853.png)
